molecular formula C18H23N3O4S B14219028 {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine CAS No. 823780-86-5

{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine

Cat. No.: B14219028
CAS No.: 823780-86-5
M. Wt: 377.5 g/mol
InChI Key: HBMWODYSRKWYPO-UHFFFAOYSA-N
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Description

{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine is a complex organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine typically involves multiple steps. One common method includes the reaction of 4-(morpholine-4-sulfonyl)phenol with 1,3-dibromobenzene under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as an inhibitor in biochemical assays, particularly targeting enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine involves its interaction with specific molecular targets. For instance, it may bind to the active site of an enzyme, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • {4-(Morpholine-4-sulfonyl)phenoxy}acetic acid
  • {4-(Morpholine-4-sulfonyl)phenoxy}ethanol
  • {4-(Morpholine-4-sulfonyl)phenoxy}propane

Uniqueness

{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine is unique due to its specific structural features, such as the presence of two methanamine groups and the phenylene linkage

Properties

CAS No.

823780-86-5

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

[3-(aminomethyl)-2-(4-morpholin-4-ylsulfonylphenoxy)phenyl]methanamine

InChI

InChI=1S/C18H23N3O4S/c19-12-14-2-1-3-15(13-20)18(14)25-16-4-6-17(7-5-16)26(22,23)21-8-10-24-11-9-21/h1-7H,8-13,19-20H2

InChI Key

HBMWODYSRKWYPO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3CN)CN

Origin of Product

United States

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